tert-Butyl (3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate
Overview
Description
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction and Density Functional Theory (DFT) . These studies have shown that the DFT optimized structure matches well with the single crystal structure determined by X-ray diffraction .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving this compound .Scientific Research Applications
Organic Synthesis
This compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-boron bonds. It is used in Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing biaryl compounds that are often found in pharmaceuticals and organic materials .
Drug Discovery
In drug discovery, the compound serves as an intermediate in the synthesis of more complex molecules. Its boronic ester group is a key functional group in the development of proteasome inhibitors , which have applications in cancer therapy .
Material Science
The boronic acid ester moiety of this compound can be used to create boron-doped semiconductors . These materials are essential for the development of electronic devices, including sensors and transistors .
Biological Studies
As a building block in bioconjugation, this compound can be used to modify biomolecules like proteins and antibodies. This modification can enhance the molecule’s stability or alter its interaction with other biological targets .
Diagnostic Agents
The compound’s ability to form stable complexes with various biomolecules makes it useful in the development of diagnostic agents . For example, it can be used to create agents that detect the presence of sugars in biological samples through boronic acid’s affinity for diols .
Polymer Chemistry
In polymer chemistry, this compound is utilized to introduce boronic acid functionalities into polymers. These modified polymers have potential applications in self-healing materials , as the boronic ester can reversibly react with diols to repair damage .
Catalysis
The boronic ester group in this compound can act as a catalyst or a catalyst ligand in various chemical reactions. This is particularly useful in asymmetric synthesis, where the chirality of the boronic ester can influence the outcome of the reaction .
Environmental Sensing
Lastly, the compound’s boronic acid group can be employed in the design of environmental sensors . These sensors can detect and measure the concentration of pollutants, such as heavy metals, in water or air samples .
Future Directions
Boronic acid pinacol ester compounds, which this compound is a type of, are significant reaction intermediates with many applications in carbon-carbon coupling and carbon heterocoupling reactions . They have good biological activity and pharmacological effects and have been widely used in boron neutron capture therapy and feedback control drug transport polymers in cancer treatment .
Mechanism of Action
Target of Action
It is known that boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices .
Mode of Action
The compound, being a boronic ester, is likely to participate in metal-catalyzed carbon-carbon bond formation reactions like the Suzuki–Miyaura reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
The suzuki–miyaura reaction, in which this compound is likely to participate, is a key process in the synthesis of many biologically active compounds .
Pharmacokinetics
It is known that boronic acids and their esters are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH .
Result of Action
It is known that boronic acids and their esters are often used in the design of new drugs and drug delivery devices , suggesting that the compound could have a wide range of potential effects depending on its specific application.
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by environmental factors such as pH. It has been noted that the rate of hydrolysis of boronic pinacol esters, such as this compound, is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes in environments with different pH levels .
properties
IUPAC Name |
tert-butyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BFNO4/c1-15(2,3)22-14(21)20-11-8-9-12(13(19)10-11)18-23-16(4,5)17(6,7)24-18/h8-10H,1-7H3,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FALNYBWTRBHWID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)NC(=O)OC(C)(C)C)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BFNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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